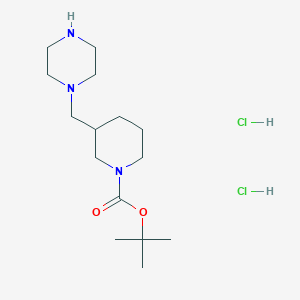

Tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride

Description

tert-Butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride (molecular formula: C₁₅H₃₁Cl₂N₃O₂, molecular weight: 356.34 g/mol) is a bicyclic amine derivative featuring a piperidine core substituted at the 3-position with a piperazine-methyl group and protected by a tert-butyl carbamate moiety. The dihydrochloride salt enhances solubility and stability, making it a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and central nervous system (CNS)-targeting compounds . Its structural flexibility allows for modifications to optimize pharmacokinetic properties, such as bioavailability and metabolic stability.

Propriétés

IUPAC Name |

tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2.2ClH/c1-15(2,3)20-14(19)18-8-4-5-13(12-18)11-17-9-6-16-7-10-17;;/h13,16H,4-12H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXFQQLRSHWIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with piperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is often isolated using large-scale chromatography or crystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the piperazine moiety.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperazines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that piperidine derivatives exhibit promising anticancer properties. For instance:

- Mechanism of Action : Piperidine derivatives have been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

- In Vitro Studies : In studies involving FaDu hypopharyngeal tumor cells, tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate exhibited significant cytotoxicity compared to standard chemotherapeutics like bleomycin. The compound's IC50 values indicated effective inhibition of cell proliferation at nanomolar concentrations.

Immunomodulatory Effects

The compound has been identified as a potential immunotherapeutic agent:

- PD-L1 Inhibition : Research indicates that it can enhance immune responses by inhibiting the PD-1/PD-L1 pathway. In a rescue assay involving mouse splenocytes, the compound restored immune function significantly at specific concentrations.

Synthesis and Chemical Reactions

The synthesis of tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate involves several steps, typically starting from commercially available piperidine derivatives:

- Formation of Piperazine Derivative : The initial step often involves the reaction of piperazine with appropriate alkylating agents to form the piperazinyl moiety.

- Carboxylation : Subsequent carboxylation reactions introduce the carboxylic acid functionality at the desired position on the piperidine ring.

- Tert-butyl Protection : The introduction of the tert-butyl group is achieved through standard protecting group strategies, enhancing the stability and solubility of the final product.

Case Study 1: PD-L1 Inhibition in Cancer Therapy

A PhD thesis explored the biological activity of several piperidine derivatives, including tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could restore immune function significantly at specific concentrations, suggesting its role as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, this compound was tested against various cancer cell lines. Results showed dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds.

Mécanisme D'action

The mechanism of action of tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine moieties allow the compound to bind to these targets, modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific target and the context of its use.

Comparaison Avec Des Composés Similaires

tert-Butyl 3-[4-(piperazin-1-yl)butyl]piperidine-1-carboxylate dihydrochloride

- Molecular Formula : C₁₈H₃₇Cl₂N₃O₂

- Molecular Weight : 398.42 g/mol

- Key Differences :

tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride

- Molecular Formula : C₁₁H₂₃Cl₂N₃O₂

- Molecular Weight : 299.67 g/mol

- Smaller ring size may reduce steric hindrance, improving interactions with compact binding pockets. Lower molecular weight (299.67 vs. 356.34) suggests better solubility but reduced metabolic stability .

2-Piperazin-1-yl-isobutyramide dihydrochloride

- Molecular Formula : C₆H₁₄Cl₂N₃O

- Molecular Weight : 265.18 g/mol

- Key Differences: Isobutyramide group replaces the piperidine-carboxylate scaffold. Applications: Intermediate in kinase inhibitor synthesis (e.g., thienopyrimidine derivatives) .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (mg/mL) | Key Applications |

|---|---|---|---|---|

| Target Compound | 356.34 | 2.1 | 15.8 (water) | Kinase inhibitors, CNS drugs |

| tert-Butyl 3-[4-(piperazin-1-yl)butyl]piperidine | 398.42 | 3.5 | 8.2 (water) | Anticancer agents |

| tert-Butyl 3-(piperazin-1-yl)azetidine | 299.67 | 1.8 | 22.4 (water) | Antibacterial scaffolds |

| 2-Piperazin-1-yl-isobutyramide | 265.18 | 0.9 | 30.1 (water) | Kinase inhibitor intermediates |

<sup>*</sup> Predicted using fragment-based methods.

Activité Biologique

Tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate; dihydrochloride (CAS No. 381722-48-1) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine core with a tert-butyl group and a piperazine moiety, which are known to enhance solubility and bioavailability. The molecular formula is with a molecular weight of approximately 303.24 g/mol. The presence of the piperazine ring is significant as it often contributes to the modulation of neurotransmitter systems.

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including those similar to tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate, exhibit promising anticancer properties. For instance, compounds derived from piperidine have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interactions with cellular signaling pathways .

2. Cholinesterase Inhibition

Compounds containing piperazine and piperidine structures are known for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function .

The biological activity of tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate can be attributed to several mechanisms:

- Receptor Interaction : The compound may act as a ligand for various receptors, influencing neurotransmitter systems and potentially modulating mood and cognition.

- Enzyme Inhibition : By inhibiting cholinesterases, the compound can enhance cholinergic signaling, which is vital for memory and learning processes.

- Induction of Apoptosis : Its anticancer effects may stem from the ability to trigger apoptotic pathways in cancer cells .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer potential of piperidine derivatives found that certain compounds exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The structural modifications in these derivatives were crucial for their improved efficacy against cancer cells .

Case Study 2: Neuroprotective Effects

Research on cholinesterase inhibitors has shown that compounds similar to tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate can effectively protect against neurodegeneration in animal models. These studies suggest that such compounds could be developed into therapeutic agents for Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride?

The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as triazole rings or functionalized piperidine derivatives. For example, one method includes reacting cyclopropylamine with thiocyanate to form a triazole intermediate, followed by coupling with tert-butyl carbamate under optimized conditions . Another approach utilizes piperidine derivatives and tert-butyl protecting groups, with purification via column chromatography . Key reagents include tert-butyl carbamate, triethylamine, and dichloromethane as a solvent.

Q. What safety precautions are critical when handling this compound?

Personal protective equipment (PPE) such as respiratory protection, gloves, and eye/face protection is mandatory due to potential irritancy . Emergency measures include immediate washing after skin/eye contact and avoiding inhalation of dust. Facilities must ensure eye wash stations and proper ventilation .

Q. What physicochemical properties influence its experimental applications?

The compound is a light-yellow solid with stability under recommended storage conditions. Solubility in polar solvents (e.g., DMSO, ethanol) and compatibility with acidic/basic environments should be verified for reaction design. Its dihydrochloride form enhances aqueous solubility, which is critical for biological assays .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides high-resolution structural data to resolve ambiguities in NMR or mass spectrometry . For example, discrepancies in piperazine/piperidine conformations can be clarified via crystallographic analysis. Cross-validation with 2D NMR (e.g., COSY, NOESY) is recommended to confirm stereochemistry .

Q. What strategies optimize yield in large-scale synthesis?

Industrial-scale production employs catalysts (e.g., DMAP) and optimized solvents (e.g., dichloromethane at 0–20°C) to enhance reaction efficiency . Continuous flow reactors and automated systems improve reproducibility. Purification via silica gel chromatography or recrystallization ensures high purity (>95%) .

Q. How to design experiments investigating its reactivity with strong oxidizing agents?

Due to incompatibility with strong oxidizers (e.g., H₂O₂, KMnO₄), controlled experiments under inert atmospheres are advised. Monitor reaction progression via TLC or LC-MS to identify degradation products. Stability studies under varying pH and temperature conditions can elucidate decomposition pathways .

Q. What analytical methods are suitable for quantifying trace impurities?

High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended. Method validation should include spike-recovery experiments for accuracy and precision. Reference standards for common byproducts (e.g., deprotected piperazine derivatives) are essential .

Data Contradiction and Mechanistic Analysis

Q. How to address conflicting data in reaction mechanisms involving the piperazine moiety?

Computational modeling (DFT or MD simulations) can predict nucleophilic sites on the piperazine ring. Experimental validation via kinetic studies (e.g., rate constants under varying pH) helps clarify mechanisms. For example, competing alkylation pathways at N1 vs. N4 positions can be distinguished using isotopic labeling .

Q. Why do solubility profiles vary between the free base and dihydrochloride form?

The dihydrochloride salt increases polarity, enhancing solubility in aqueous buffers but reducing organic solvent compatibility. Salt formation can be confirmed via titration (e.g., potentiometric) and FTIR to identify HCl incorporation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.